molecular formula C15H14N2O2 B6368435 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine CAS No. 1261896-23-4

5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine

Cat. No.: B6368435
CAS No.: 1261896-23-4
M. Wt: 254.28 g/mol
InChI Key: UYEFSXNDMCEKDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine is a complex organic compound that features a pyridine ring substituted with a hydroxyl group and a phenyl group bearing a cyclopropylaminocarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phenyl Substituent:

    Pyridine Ring Construction: The pyridine ring can be constructed via a condensation reaction involving suitable precursors such as β-ketoesters and ammonia or amines.

    Coupling Reaction: The final step involves coupling the phenyl substituent to the pyridine ring, often using palladium-catalyzed cross-coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under suitable conditions.

    Reduction: The carbonyl group in the cyclopropylaminocarbonyl moiety can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Formation of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-pyridone.

    Reduction: Formation of this compound alcohol.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol
  • 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorobenzoic acid

Uniqueness

5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine is unique due to its specific substitution pattern on the pyridine ring and the presence of the cyclopropylaminocarbonyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-cyclopropyl-3-(6-oxo-1H-pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c18-14-7-4-12(9-16-14)10-2-1-3-11(8-10)15(19)17-13-5-6-13/h1-4,7-9,13H,5-6H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEFSXNDMCEKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683135
Record name N-Cyclopropyl-3-(6-oxo-1,6-dihydropyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261896-23-4
Record name N-Cyclopropyl-3-(6-oxo-1,6-dihydropyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.